molecular formula C23H26N4O4 B3089303 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid CAS No. 1191429-12-5

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid

Cat. No.: B3089303
CAS No.: 1191429-12-5
M. Wt: 422.5 g/mol
InChI Key: KXSOLTXAQPSGPN-HSZRJFAPSA-N
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Description

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

It’s known that fluoren-9-ylmethoxy)carbonyl (fmoc) amino acid azides, to which this compound belongs, are generally used as coupling agents in peptide synthesis . Therefore, it can be inferred that the targets could be specific amino acid sequences in proteins.

Mode of Action

The compound interacts with its targets through a process known as peptide coupling. This involves the formation of a peptide bond between two amino acids, facilitated by the Fmoc group. The Fmoc group acts as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide coupling . Furthermore, the compound is reported to be stable at room temperature , suggesting that it may be sensitive to high temperatures.

Preparation Methods

The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid typically involves the following steps :

    Starting Material: The process begins with the corresponding protected amino acid.

    Azidation: Sodium azide (NaN3) is used to introduce the azido group.

    Mixed Anhydride Method: This method employs isobutoxycarbonyl chloride (IBC-Cl) to form the mixed anhydride, which then reacts with sodium azide.

    Acid Chloride Method: Alternatively, the acid chloride method can be used, where the protected amino acid is converted to its acid chloride form before reacting with sodium azide.

These methods yield crystalline solids that are stable at room temperature and have a long shelf-life .

Chemical Reactions Analysis

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid undergoes various chemical reactions, including :

    Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

    Coupling Reactions: The compound can be used in peptide coupling reactions, where it acts as a coupling agent to form peptide bonds.

Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various reducing agents .

Scientific Research Applications

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid has several scientific research applications :

    Peptide Synthesis: It is widely used as a coupling agent in the synthesis of peptides.

    Bioconjugation: The azido group allows for bioconjugation reactions, making it useful in the development of bioconjugates for research and therapeutic purposes.

    Chemical Biology: The compound is used in chemical biology for the study of protein interactions and functions.

    Medicinal Chemistry: It is employed in the design and synthesis of novel therapeutic agents.

Comparison with Similar Compounds

Similar compounds to ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid include other Fmoc-protected amino acids and azido-containing amino acids . These compounds share similar properties, such as stability and ease of removal of the Fmoc group. the presence of the azido group in ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid provides unique reactivity, making it particularly useful in bioconjugation and click chemistry applications.

Properties

IUPAC Name

(2R)-7-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-23(21(28)29,13-7-2-8-14-25-27-24)26-22(30)31-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,2,7-8,13-15H2,1H3,(H,26,30)(H,28,29)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSOLTXAQPSGPN-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid
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(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid
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(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid
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(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid
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(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid
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(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid

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